molecular formula C21H21F3N2O3 B6562263 N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 1091035-73-2

N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B6562263
CAS No.: 1091035-73-2
M. Wt: 406.4 g/mol
InChI Key: ZFPGCFRADKJIIY-UHFFFAOYSA-N
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Description

N-[(4-Phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a bis-amide derivative characterized by a central ethanediamide (oxalamide) core. The molecule features two distinct substituents:

  • Aromatic substituent 1: A 4-phenyloxan-4-ylmethyl group, incorporating a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position.
  • Aromatic substituent 2: A 4-(trifluoromethyl)phenyl group, providing electron-withdrawing properties due to the trifluoromethyl (-CF₃) moiety.

The ethanediamide scaffold is known for its conformational rigidity, which can enhance binding affinity and selectivity in drug design .

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c22-21(23,24)16-6-8-17(9-7-16)26-19(28)18(27)25-14-20(10-12-29-13-11-20)15-4-2-1-3-5-15/h1-9H,10-14H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPGCFRADKJIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involve several steps. The preparation typically starts with the synthesis of the oxan-4-ylmethyl and trifluoromethylphenyl intermediates. These intermediates are then coupled through a series of reactions, including amidation and condensation reactions, to form the final ethanediamide compound. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is utilized in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Research involving this compound may focus on its potential therapeutic effects and pharmacological properties.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives with Aromatic Substituents

Ethanediamide derivatives share a common oxalamide core but differ in substituent groups, which critically influence their physicochemical and biological properties. Key analogs include:

N-[2-(4-Fluorophenyl)ethyl]-N′-({3-[(4-methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide ()
  • Structure : Features a 4-fluorophenethyl group and a sulfonylated oxazinanmethyl substituent.
  • Molecular weight : 529.56 g/mol (calculated).
  • Spectral data: Not explicitly reported, but similar compounds show IR absorption for amide C=O (~1660–1680 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
  • Structure : Contains a piperidinylmethyl group with a methylthio-substituted benzyl moiety and a trifluoromethoxyphenyl group.
  • Molecular weight : 481.53 g/mol (calculated).
  • Spectral data : Expected IR peaks for amide C=O (~1650–1680 cm⁻¹) and C-F (~1250 cm⁻¹) .

Comparison with Target Compound :

  • Similarities : All three compounds utilize the ethanediamide core for structural rigidity.
  • Differences: The target compound’s tetrahydropyran ring provides a unique steric environment compared to the piperidine or oxazinan rings in analogs.

Biamide Derivatives with Trifluoromethyl Groups (–4)

Biamides, such as N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44, ), share structural motifs with the target compound:

  • Structure : Two acetamide groups linked via a chlorophenylmethylene spacer.
  • Synthesis : Prepared via condensation of aldehydes with amides (yield: 72–80%).
  • Molecular weight : 612.14 g/mol (Compound 44).
  • Spectral data : ¹H NMR signals for trifluoromethyl groups appear as singlets (δ ~7.5–7.8 ppm), and IR shows C=O stretches at ~1680 cm⁻¹ .

Comparison with Target Compound :

  • Similarities : Both classes incorporate trifluoromethylphenyl groups and amide bonds.
  • Differences :
    • Biamides lack the ethanediamide core, reducing conformational rigidity.
    • The target compound’s tetrahydropyran ring may confer improved metabolic stability compared to the linear spacers in biamides.

Triazole and Sulfonamide Derivatives ()

  • Triazoles : Exhibit tautomerism (thione vs. thiol forms), confirmed by IR (absence of S-H stretches at ~2500–2600 cm⁻¹) .
  • Sulfonamides : Feature sulfonyl groups that enhance solubility and hydrogen-bonding capacity .

Comparison with Target Compound :

  • The target compound’s amide groups are less prone to tautomerism than triazoles, simplifying structural analysis.
  • Sulfonamides’ higher polarity contrasts with the target compound’s balance of lipophilic (tetrahydropyran) and polar (amide) groups.

Data Tables

Table 1: Structural and Spectral Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) IR C=O Stretch (cm⁻¹) Notable Features Reference
Target Compound Ethanediamide 4-Phenyloxan-4-ylmethyl, 4-CF₃-phenyl Not reported ~1650–1680 (predicted) Tetrahydropyran ring -
N-[2-(4-Fluorophenyl)ethyl]-N′-(oxazinanmethyl)ethanediamide Ethanediamide 4-Fluorophenethyl, sulfonylated oxazinan 529.56 ~1660–1680 Sulfonyl group
N-(piperidinylmethyl)-N′-(4-CF₃O-phenyl)ethanediamide Ethanediamide Methylthio-benzyl, 4-CF₃O-phenyl 481.53 ~1650–1680 Methylthio group
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-CF₃-phenyl)acetamide) (Compound 44) Biamide Chlorophenylmethylene, 4-CF₃-phenyl 612.14 ~1680 Linear spacer, high yield (72%)

Key Findings and Implications

  • Structural Rigidity : The ethanediamide core in the target compound offers superior conformational control compared to biamides or triazoles, which may enhance target selectivity.
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) improve stability and binding interactions, while heterocyclic rings (tetrahydropyran, piperidine) modulate lipophilicity and bioavailability.
  • Synthesis Challenges : The target compound’s tetrahydropyran group may require specialized synthetic routes compared to analogs with simpler spacers .

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